molecular formula C11H9N3O2S2 B7563052 3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one

3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one

Cat. No. B7563052
M. Wt: 279.3 g/mol
InChI Key: GKUPQRBAVNORGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a thienopyrimidine derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and receptors involved in the disease pathogenesis. For instance, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Moreover, this compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been reported to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has also been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, this compound has also exhibited antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one in lab experiments is its potential applications in pharmaceutical research. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Moreover, this compound has also exhibited low toxicity in animal studies, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its high cost of synthesis, which may limit its widespread use.

Future Directions

There are several future directions for the research on 3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one. One of the future directions is to explore the potential applications of this compound in drug development. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Moreover, future research can focus on identifying more cost-effective methods for the synthesis of this compound. Finally, further studies are needed to understand the safety and toxicity profile of this compound in humans.

Synthesis Methods

The synthesis of 3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one has been reported using various methods. One of the methods involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl oxalyl chloride to form ethyl 2-(2-thienyl)-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 2-(2-thienyl)hydrazinecarboxamide, which is further reacted with 2-bromoacetic acid to form the final product.

Scientific Research Applications

3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in pharmaceutical research. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has also exhibited antibacterial activity against various strains of bacteria.

properties

IUPAC Name

3-methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S2/c1-14-10(15)8-3-5-17-9(8)12-11(14)18-6-7-2-4-16-13-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUPQRBAVNORGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC3=NOC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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